![molecular formula C12H19NO4 B110607 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1221818-81-0](/img/structure/B110607.png)
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound with the molecular weight of 269.34 . It is a solid substance that should be stored in a dry environment at 2-8°C .
Synthesis Analysis
The synthesis of similar compounds, such as 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes), often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Another approach to synthesize related bicyclo[2.2.1]heptane-1-carboxylates involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Molecular Structure Analysis
The InChI code for this compound is1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-14(5-7-15)8-10(9-14)11(16)17/h10H,4-9H2,1-3H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific reactions involving 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid are not available, related compounds like 7-oxanorbornanes undergo various reactions. For instance, they can generate useful polymers upon oxa ring openings . They are also involved in radical-induced alkene polymerizations .Physical And Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 269.34 . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
- The compound is used in the field of Organic & Biomolecular Chemistry .
- It is used in an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
- The method involves an organocatalytic formal [4 + 2] cycloaddition reaction that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
- The results show that this method allows for the synthesis of a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner .
- The compound is used in the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives .
- The most common method for their synthesis remains the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .
- Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily. They are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .
- The results show that these compounds are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .
Organic & Biomolecular Chemistry
Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives
- The compound is used in the field of Polymer Chemistry .
- Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings .
- The method involves the opening of the oxa ring in the 7-oxabicyclo[2.2.1]heptane structure .
- The results show that these compounds can generate useful polymers, which have applications in various fields .
- The compound is used in the field of Chemical Synthesis .
- It is used in the synthesis of a wide range of compounds due to its unique structure .
- The method involves various chemical reactions, including ring-opening reactions .
- The results show that this compound can be used to synthesize a wide range of other compounds .
Polymer Chemistry
Chemical Synthesis
- The compound could potentially be used in the field of Pharmaceutical Chemistry .
- Bicyclo[2.2.1]heptane structure is a common motif in many bioactive molecules and pharmaceuticals .
- The methods of application would involve various chemical reactions to incorporate the bicyclo[2.2.1]heptane structure into larger, more complex molecules .
- The outcomes could potentially include the development of new drugs or treatments .
- The compound could potentially be used in the field of Material Science .
- As other cyclic ethers, unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings .
- The method involves the opening of the oxa ring in the 7-oxabicyclo[2.2.1]heptane structure .
- The results show that these compounds can generate useful polymers, which have applications in various fields .
Pharmaceutical Chemistry
Material Science
Safety And Hazards
properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDRXGVDCVQVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433828 | |
| Record name | 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
CAS RN |
249291-76-7, 711082-67-6 | |
| Record name | 7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90433828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2R,4S)-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



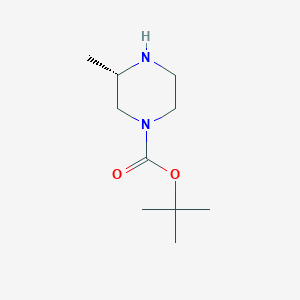
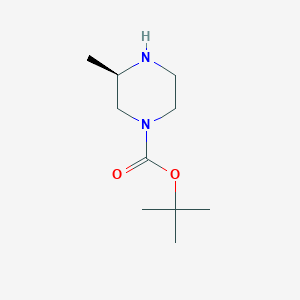
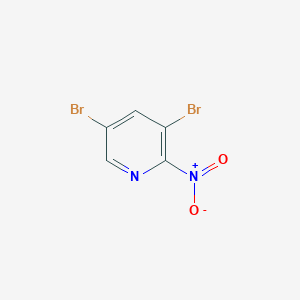
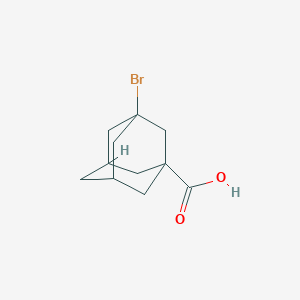
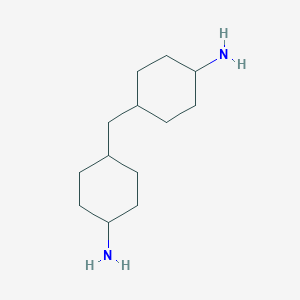

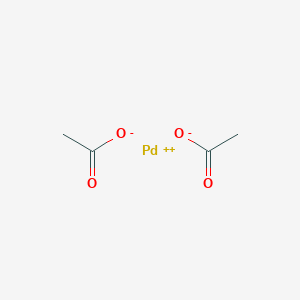
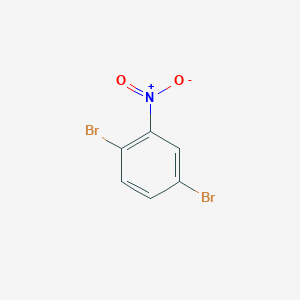
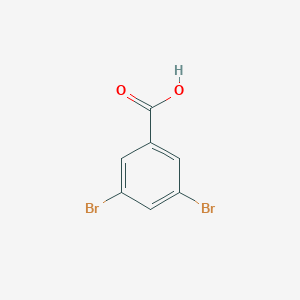
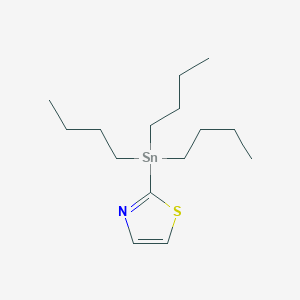
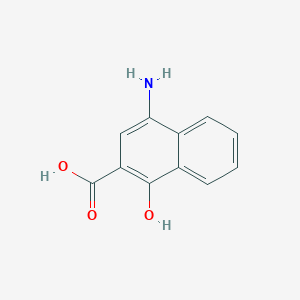
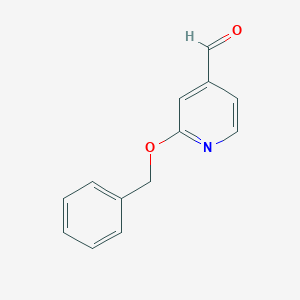
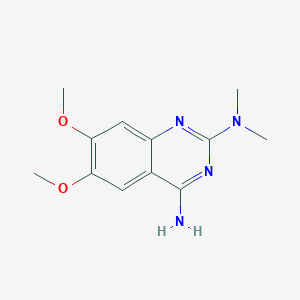
![8-(benzyloxy)-5-[(1R)-2-bromo-1-{[tert-butyl(dimethyl)silyl]oxy}ethyl]quinolin-2(1H)-one](/img/structure/B110587.png)